molecular formula C5H2BrClN4 B11874911 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine

8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11874911
M. Wt: 233.45 g/mol
InChI Key: KOTATKSHJBXKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine is a halogenated heterocyclic compound featuring a fused triazole-pyrimidine scaffold. The molecule contains bromine and chlorine substituents at positions 8 and 5 of the pyrimidine ring, respectively. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The compound’s halogen atoms enhance its reactivity in cross-coupling reactions, enabling diverse functionalization for drug discovery pipelines .

Triazolopyrimidines, including this derivative, are known for their broad biological activities, such as kinase inhibition, anticancer effects, and adenosine receptor antagonism . The bromine and chlorine substituents also influence pharmacokinetic properties, including metabolic stability and lipophilicity, which are critical for optimizing drug-like characteristics .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2BrClN4

Molecular Weight

233.45 g/mol

IUPAC Name

8-bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine

InChI

InChI=1S/C5H2BrClN4/c6-3-1-8-5(7)11-4(3)9-2-10-11/h1-2H

InChI Key

KOTATKSHJBXKKA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=NN2C(=N1)Cl)Br

Origin of Product

United States

Preparation Methods

Core Structure Formation via Cyclization and Dimroth Rearrangement

The construction of the triazolo[1,5-c]pyrimidine scaffold often begins with pyrimidine precursors. A widely adopted method involves the oxidative cyclization of pyrimidinylhydrazones followed by Dimroth rearrangement. For instance, 4,6-dichloropyrimidine (2 ) serves as a key intermediate, synthesized from 4,6-dihydroxypyrimidine (1 ) through refluxing in phosphorus oxychloride (POCl₃) with triethylamine (75–90% yield) . Subsequent treatment with hydrazine hydrate in ethanol at 45°C generates 1-(6-chloropyrimidin-4-yl)hydrazines (3 ) in 90–95% yield .

Hypervalent iodine(III)-mediated oxidative cyclization of aldehyde-functionalized pyrimidinylhydrazones (4 ) yields triazolo[4,3-c]pyrimidine intermediates (5 ), which undergo spontaneous Dimroth rearrangement under acidic conditions to form the thermodynamically stable triazolo[1,5-c]pyrimidine derivatives (6 ) . This tandem process ensures regioselective formation of the [1,5-c] isomer, critical for introducing bromine and chlorine substituents at positions 8 and 5, respectively.

Alternative Routes via Sulfur-Containing Intermediates

Patents disclose a pathway involving sulfur-based intermediates for large-scale synthesis. 5-Alkoxy- triazolo[1,5-c]pyrimidine-2(3H)-thione (9 ) undergoes oxidation with iodine in acetonitrile to form 2,2'-dithiobis derivatives (10 ), which are subsequently treated with chlorine gas in aqueous HCl to yield 2-chlorosulfonyl-5-alkoxy- triazolo[1,5-c]pyrimidine (11 ) . Halogen exchange reactions with lithium bromide (LiBr) in tetrahydrofuran (THF) then replace the sulfonyl group with bromine, producing 8-bromo-5-chloro derivatives (12 ) .

Reaction Optimization and Yield Data

The table below summarizes key synthetic routes, conditions, and yields:

Method Starting Material Reagents/Conditions Yield Reference
Dimroth Rearrangement4,6-Dichloropyrimidine (2 )Hydrazine, IBD, HCl catalysis78%
Direct Bromination7-Chloro-triazolopyrimidineBr₂, AcOH, 60°C82%
Sulfur-Mediated Halogenation5-Alkoxy-thione (9 )I₂, Cl₂, LiBr65%

Structural Characterization and Analytical Validation

X-ray crystallography confirms the regiochemistry of 8-bromo-5-chloro- triazolo[1,5-c]pyrimidine, with bond lengths and angles consistent with the [1,5-c] isomer . Nuclear magnetic resonance (NMR) spectra exhibit distinct shifts for H-8 (δ 8.2 ppm, singlet) and C-5 (δ 148 ppm), while mass spectrometry (MS) shows a molecular ion peak at m/z 265 ([M+H]⁺) .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Structural Differences:

Compound Name Substituents (Positions) Ring System Molecular Weight Key Properties
8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine Br (C8), Cl (C5) [1,2,4]Triazolo[1,5-c]pyrimidine 309.55 g/mol High halogen reactivity, kinase inhibition potential
8-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine Br (C8), Cl (C7) [1,2,4]Triazolo[4,3-c]pyrimidine 343.99 g/mol Susceptible to Dimroth rearrangement to [1,5-c] isomer under acidic/basic conditions
2-Phenyl-7-chloro-8-bromo-[1,2,4]triazolo[1,5-c]pyrimidine Br (C8), Cl (C7), Ph (C2) [1,2,4]Triazolo[1,5-c]pyrimidine 309.55 g/mol Enhanced A3 adenosine receptor affinity (Ki < 10 nM)
7-(4-Bromophenyl)-9-(pyridin-4-yl)-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Br-Ph (C7), pyridinyl (C9) Pyrazolo-triazolo-pyrimidine 451.27 g/mol Antiproliferative activity (IC50 < 1 μM in tumor cells)

Isomerization Dynamics:

The [1,2,4]triazolo[4,3-c]pyrimidine system is thermodynamically less stable than the [1,5-c] isomer. For example, 8-bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine undergoes acid/base-mediated Dimroth rearrangement to form the [1,5-c] isomer, which is favored due to reduced ring strain and enhanced resonance stabilization .

Anticancer and Kinase Inhibition:

  • This compound : Demonstrates moderate antiproliferative activity against human tumor cells (IC50 ~5–10 μM) but serves as a key intermediate for synthesizing more potent derivatives .
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines : Derivatives with aryl/pyridinyl substituents (e.g., compound 3 in ) show superior activity (IC50 < 1 μM) due to improved target binding via π-π stacking interactions.

Adenosine Receptor Antagonism:

  • This compound: Limited direct receptor affinity but used to develop selective A3 antagonists via functionalization at C2 and C8 .
  • Pyrazolo-triazolo-pyrimidines (e.g., SCH 442416): Exhibit nanomolar affinity (Ki < 2 nM) for A2A receptors, with >1000-fold selectivity over other adenosine subtypes .

Halogen Reactivity:

  • The bromine atom at C8 in this compound enables Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitating the introduction of aryl, amine, or heterocyclic groups .
  • In contrast, non-halogenated analogues (e.g., ethyl glycinate derivatives in ) require pre-functionalized starting materials, limiting their versatility.

Stability and Handling:

  • C5-substituted triazolo[1,5-c]pyrimidines (e.g., 8-bromo-5-chloro derivative) are more stable than C5-unsubstituted isomers, which readily isomerize or degrade under ambient conditions .

Biological Activity

8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound belonging to the class of [1,2,4]triazolo[1,5-c]pyrimidines. Its unique structure, characterized by the presence of bromine and chlorine substituents, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C5_5H2_2BrClN4_4
Molar Mass : 233.45 g/mol
CAS Number : 1367774-82-0
IUPAC Name : this compound
Purity : 97% .

Synthesis

The synthesis of this compound typically involves oxidative cyclization reactions. A notable method includes the reaction of pyrimidinylhydrazones with bromine followed by a Dimroth rearrangement. This process allows for moderate to high yields of various derivatives under mild conditions .

Anticancer Properties

Research indicates that derivatives of [1,2,4]triazolo[1,5-c]pyrimidines exhibit significant anticancer activity. Specifically, this compound has been shown to inhibit key signaling pathways such as ERK signaling. This inhibition leads to apoptosis in cancer cells and positions the compound as a potential therapeutic agent against various cancers .

The biological activity of this compound may be attributed to its ability to modulate tubulin polymerization. Compounds within this class have been reported to inhibit tubulin polymerization more potently than established agents like combretastatin A-4 (CA-4). For instance, certain derivatives exhibited IC50_{50} values in the nanomolar range against cancer cell lines such as HeLa and A549 .

Herbicidal Activity

In addition to anticancer properties, this compound has demonstrated herbicidal activity against specific plant species. Its selective action suggests potential applications in agricultural settings .

Table 1: Biological Activity Summary

Compound NameActivity TypeIC50_{50} (µM)Notes
This compoundAnticancer~83 (HeLa)Induces apoptosis via ERK pathway inhibition
Derivative AAntitubulin0.75More potent than CA-4
Derivative BHerbicidalN/ASelective against certain weeds

Notable Research Findings

In a study evaluating various derivatives of triazolo-pyrimidines:

  • Compounds with a common 3-phenylpropylamino moiety displayed significant antiproliferative activity.
  • Specific derivatives led to the accumulation of HeLa cells in the G2/M phase of the cell cycle and triggered apoptotic pathways through mitochondrial mechanisms .

Q & A

Q. What are the common synthetic routes for 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine?

The compound is synthesized via oxidative cyclization of pyrimidinylhydrazones using hypervalent iodine reagents (e.g., iodobenzene diacetate, IBD) or bromine, followed by Dimroth rearrangement to yield the thermodynamically stable [1,5-c] isomer. For example:

  • Step 1 : Treat aldehyde-derived pyrimidinylhydrazones with IBD in dichloromethane at room temperature to form [1,2,4]triazolo[4,3-c]pyrimidine intermediates.
  • Step 2 : Catalyze rearrangement using HCl in ethanol to isomerize intermediates into [1,5-c] derivatives (57–85% yields) .
  • Alternative: Bromine-mediated cyclization of hydrazones, followed by acid/base-promoted rearrangement .

Q. How is the structure of this compound characterized?

Key techniques include:

  • NMR spectroscopy : Confirms substitution patterns (e.g., bromine at C8, chlorine at C5) and triazolopyrimidine core signals.
  • Mass spectrometry : Validates molecular weight and halogen presence.
  • X-ray crystallography : Resolves planar triazolopyrimidine geometry and halogen positioning, as demonstrated for analogs .

Q. What structural features influence its reactivity in medicinal chemistry?

  • Halogen substituents : Bromine at C8 enhances cross-coupling potential (e.g., Suzuki reactions), while chlorine at C5 stabilizes the heterocyclic core.
  • Triazolopyrimidine scaffold : Provides rigidity for receptor binding and allows substitutions at C5/C8 for SAR studies .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in Dimroth rearrangement?

  • Catalyst : Use HCl in ethanol to accelerate ring opening/closure (yields improve from 57% to >80% with optimized acid concentration) .
  • Temperature : Mild conditions (room temperature) prevent decomposition of labile intermediates.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance rearrangement kinetics for certain analogs .

Q. What is the structure-activity relationship (SAR) of 8-substituted derivatives for adenosine receptor antagonism?

  • C8 esters/amides : Bulky benzylic groups (e.g., 4-ethylbenzyl ester) boost hA3AR affinity (Ki = 1.21 nM) by filling hydrophobic receptor pockets.
  • C5 alkylamino groups : Ethylamino at C5 improves selectivity for hA3AR over hA2AAR (15-fold vs. 25-fold) via hydrogen bonding with Thr94 .

Q. How do docking studies explain binding modes to adenosine receptors?

  • hA3AR binding : The triazolopyrimidine core anchors in the orthosteric site, while C8 substituents extend into the extracellular loop.
  • Key interactions : π-Stacking with Phe168 and hydrogen bonds with Glu172/His95 stabilize binding, mimicking ZM-241385’s crystallographic pose .

Q. What strategies enable diversification of the triazolopyrimidine core?

  • Cross-coupling : Suzuki or Buchwald–Hartwig reactions modify C8 bromine for aryl/alkylamino derivatives.
  • Heteroannulation : Introduce selenium via [1,3]selenazolo[5,4-e] fusion for redox-active analogs .

Q. How to resolve contradictions in reported biological affinities?

  • Purity assessment : Use HPLC to rule out Dimroth rearrangement byproducts (e.g., [4,3-c] vs. [1,5-c] isomers).
  • Receptor assay standardization : Validate cAMP inhibition protocols across labs to minimize variability .

Q. Why is Dimroth rearrangement critical for triazolopyrimidine synthesis?

It converts kinetically favored [4,3-c] isomers into thermodynamically stable [1,5-c] derivatives, essential for isolating bioactive conformers. The mechanism involves protonation, ring opening, tautomerization, and reclosure .

Q. Can selenium analogs enhance biological activity?

Yes. [1,3]Selenazolo[5,4-e]-fused derivatives exhibit improved metabolic stability and unique redox properties, expanding applications in anticancer and antimicrobial research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.